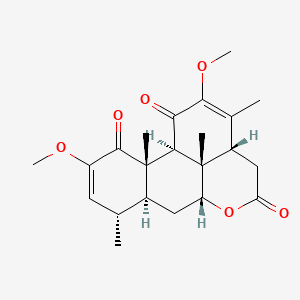

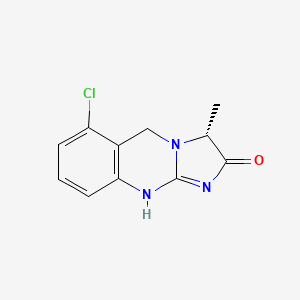

4'-Azidocytidine

Vue d'ensemble

Description

Applications De Recherche Scientifique

R-1479 has a wide range of scientific research applications:

Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

Biology: Studied for its antiviral properties, particularly against HCV.

Medicine: Investigated for potential therapeutic applications in treating HCV infections.

Industry: Utilized in the development of antiviral drugs and as a tool in biochemical research

Mécanisme D'action

Target of Action

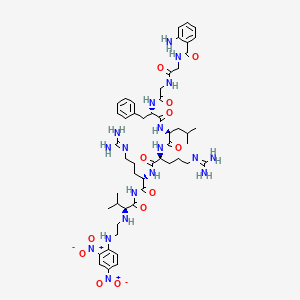

4’-Azidocytidine, also known as Azvudine or FNC, is a novel cytidine analogue . It primarily targets the RNA-dependent RNA polymerase enzymes of various viruses, including HIV, HBV, HCV, and SARS-CoV-2 . These enzymes are crucial for the replication of these viruses. Additionally, it has been found to modulate the expression of proteins like P-glycoprotein (P-gp), MRP2, and BCRP .

Mode of Action

4’-Azidocytidine acts as a nucleoside reverse transcriptase inhibitor . It mimics natural nucleosides and gets incorporated into the viral RNA during its synthesis. This results in the termination of the RNA chain synthesis and, consequently, the replication of the virus . In one instance, it was also able to increase the activity of P-gp .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It inhibits the RNA-dependent polymerase enzymes of viruses, thereby suppressing their life cycle . It may also inhibit such enzymes (reverse transcriptase) in human retrotransposons, including human endogenous retroviruses (HERVs) . The activation of retrotransposons can be a major factor of ongoing cancer genome instability and consequently higher aggressiveness of tumors .

Result of Action

The molecular and cellular effects of 4’-Azidocytidine’s action are quite significant. It has been found to inhibit the growth and proliferation of cells in a dose- and time-dependent manner . It induces apoptosis in cells, with notable DNA fragmentation and nuclear condensation pointing to activated apoptotic pathways . Furthermore, it has been reported to be involved in cell cycle arrest .

Action Environment

The action, efficacy, and stability of 4’-Azidocytidine can be influenced by various environmental factors. For instance, the presence of certain proteins in the cellular environment can affect its action . .

Analyse Biochimique

Biochemical Properties

4’-Azidocytidine interacts with various enzymes and proteins. It has been found to inhibit RNA synthesis by NS5B, the RNA polymerase encoded by the Hepatitis C Virus (HCV) . This interaction is crucial for its antiviral activity.

Cellular Effects

4’-Azidocytidine has demonstrated significant effects on various types of cells and cellular processes. It has shown strong antiproliferative activity in human lymphoma, lung adenocarcinoma, and acute myeloid leukemia . It influences cell function by inducing apoptosis in cells, leading to notable DNA fragmentation and nuclear condensation .

Molecular Mechanism

The molecular mechanism of 4’-Azidocytidine involves its transformation into active nucleoside triphosphates through kinase catalysis. These are then embedded in virus RNA during RNA synthesis, blocking the addition of nucleotides to the 3’-hydroxy group, and ultimately terminating RNA chain synthesis and virus replication .

Temporal Effects in Laboratory Settings

Over time, 4’-Azidocytidine has shown to inhibit cell growth in a dose- and time-dependent manner . It has also demonstrated robust anticancer effects linked to its capacity to induce reactive oxygen species (ROS) production, prompting oxidative stress-mediated apoptosis .

Dosage Effects in Animal Models

The effects of 4’-Azidocytidine vary with different dosages in animal models. It has shown to inhibit adhesion, migration, invasion, and proliferation of malignant cells . More studies are needed to fully understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

4’-Azidocytidine is involved in various metabolic pathways. It inhibits DNA- and RNA-dependent polymerases crucial for viral replication

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du R-1479 implique l'introduction d'un groupe azide en position 4' de la molécule de cytidine. Cela peut être réalisé par une série de réactions chimiques, notamment la substitution nucléophile et l'azidation. Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de catalyseurs comme le cuivre pour faciliter la réaction de cycloaddition azide-alcyne .

Méthodes de production industrielle

La production industrielle du R-1479 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Cela inclut le contrôle de la température, de la pression et du temps de réaction, ainsi que l'utilisation de techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions

R-1479 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le groupe azide peut être oxydé dans des conditions spécifiques.

Réduction : Le groupe azide peut être réduit en groupe amine.

Substitution : Le groupe azide peut participer à des réactions de substitution, en particulier en chimie cliquable.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou d'autres agents oxydants.

Réduction : Des réactifs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium.

Substitution : Réactions de cycloaddition azide-alcyne catalysées par le cuivre (CuAAC), souvent désignées sous le nom de chimie cliquable

Principaux produits

Oxydation : Formation de composés nitro.

Réduction : Formation de dérivés amines.

Substitution : Formation de dérivés triazoles par chimie cliquable

Applications de la recherche scientifique

R-1479 a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme réactif en chimie cliquable pour la synthèse de molécules complexes.

Biologie : Étudié pour ses propriétés antivirales, en particulier contre le VHC.

Médecine : Investigé pour des applications thérapeutiques potentielles dans le traitement des infections à VHC.

Industrie : Utilisé dans le développement de médicaments antiviraux et comme outil en recherche biochimique

Mécanisme d'action

R-1479 exerce ses effets en inhibant l'ARN polymérase ARN-dépendante du VHC. Le composé est incorporé dans l'ARN viral, conduisant à la terminaison de la chaîne et à l'inhibition de la réplication virale. La cible moléculaire est la polymérase NS5B, et la voie impliquée comprend l'inhibition de la synthèse de l'ARN .

Comparaison Avec Des Composés Similaires

R-1479 est unique en raison de son inhibition spécifique de l'ARN polymérase ARN-dépendante du VHC. Des composés similaires comprennent :

Sofosbuvir : Un autre inhibiteur de la réplication de l'ARN du VHC avec une activité anti-VHC puissante.

Grazoprevir : Un inhibiteur sélectif de la protéase NS3/4a du VHC.

PSI-6206 : Un inhibiteur sélectif de l'ARN polymérase du VHC

R-1479 se distingue par sa grande spécificité et sa puissance dans l'inhibition de la réplication du VHC, ce qui en fait un composé précieux en recherche antivirale et en développement de médicaments.

Propriétés

IUPAC Name |

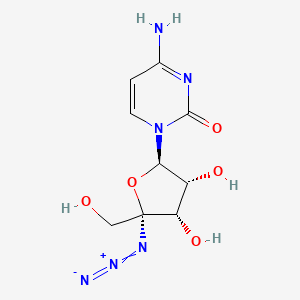

4-amino-1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O5/c10-4-1-2-15(8(19)12-4)7-5(17)6(18)9(3-16,20-7)13-14-11/h1-2,5-7,16-18H,3H2,(H2,10,12,19)/t5-,6+,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLGMSQBFONGNG-JVZYCSMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332457 | |

| Record name | 4'-Azidocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478182-28-4 | |

| Record name | 4′-Azidocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478182-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | R-1479 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478182284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Azidocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-1479 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M71RA9DMGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

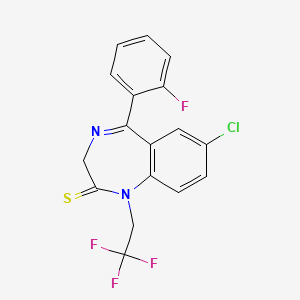

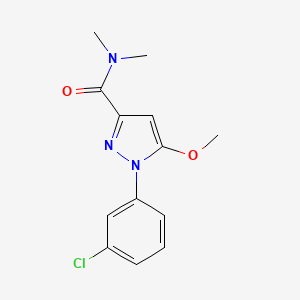

![N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide](/img/structure/B1678615.png)